N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide
Description
N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[55]undecane-1-carboxamide is a complex organic compound characterized by its spirocyclic structure
Properties
IUPAC Name |
N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-24-12-10(7-16-9-17-12)18-14(23)20-8-11(21)19-13(22)15(20)5-3-2-4-6-15/h7,9H,2-6,8H2,1H3,(H,18,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAMLYTVOXXTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1NC(=O)N2CC(=O)NC(=O)C23CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by regioselective transformations. For instance, the Diels-Alder reaction of specific furanolabdanoids with methylene derivatives in the presence of l-proline can lead to the formation of spirocyclic ketones .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,7-dioxaspiro[5.5]undecane: Used in various organic synthesis applications.
Uniqueness
N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[55]undecane-1-carboxamide stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
